- Preparation of nitrogen-containing heterocyclic compounds for organic electronic device, World Intellectual Property Organization, , ,

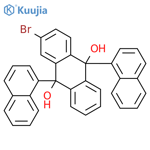

Cas no 929031-39-0 (2-Bromo-9,10-di(naphthalen-1-yl)anthracene)

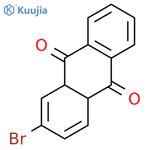

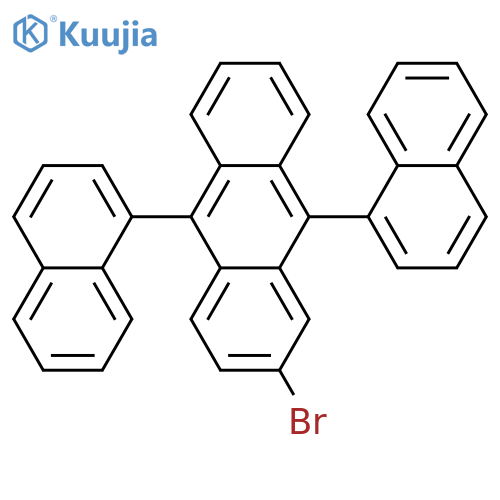

929031-39-0 structure

상품 이름:2-Bromo-9,10-di(naphthalen-1-yl)anthracene

CAS 번호:929031-39-0

MF:C34H21Br

메가와트:509.434548139572

MDL:MFCD13194903

CID:69541

PubChem ID:354335551

2-Bromo-9,10-di(naphthalen-1-yl)anthracene 화학적 및 물리적 성질

이름 및 식별자

-

- 2-Bromo-9,10-di(naphthalen-1-yl)anthracene

- 2-Bromo-9,10-di(1-naphthyl)anthracene

- 2-BROMO-9,10-DI-1-NA

- 2-Bromo-9,10-di-1-naphthalenylanthracene

- 2-Bromo-9,10-di-1-phthalenylanthracene

- 2-Bromo-9,10-di-2-naphthalenylanthracene

- 2-bromo-9,10-dinaphthalen-1-ylanthracene

- 2-bromo-9,10-di-(1-naphthalenyl)anthracene

- 2-bromo-9,10-di-naphthalen-1-yl-anthracene

- 2-bromo-9,10-di-naphthalene-1-yl-anthracene

- 2-Bromo-9,10-di-1-naphthalenylanthracene (ACI)

-

- MDL: MFCD13194903

- 인치: 1S/C34H21Br/c35-24-19-20-31-32(21-24)34(28-18-8-12-23-10-2-4-14-26(23)28)30-16-6-5-15-29(30)33(31)27-17-7-11-22-9-1-3-13-25(22)27/h1-21H

- InChIKey: LMXOZFCNVIVYSH-UHFFFAOYSA-N

- 미소: BrC1C=C2C(=C3C(=C(C2=CC=1)C1C2C(=CC=CC=2)C=CC=1)C=CC=C3)C1C2C(=CC=CC=2)C=CC=1

계산된 속성

- 정밀분자량: 508.08300

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 0

- 중원자 수량: 35

- 회전 가능한 화학 키 수량: 2

실험적 성질

- 밀도: 1.367

- 비등점: 612.3 ℃ at 760 mmHg

- PSA: 0.00000

- LogP: 10.39590

2-Bromo-9,10-di(naphthalen-1-yl)anthracene 보안 정보

2-Bromo-9,10-di(naphthalen-1-yl)anthracene 세관 데이터

- 세관 번호:2903999090

- 세관 데이터:

중국 세관 번호:

2903999090개요:

29039999090 기타 방향할로겐 대파생물.부가가치세: 17.0% 환급률: 9.0% 감독관리조건: 최혜국대우관세 없음: 5.5% 일반관세: 30.0%

신고 요소:

제품 이름, 어셈블리 컨텐트, 사용

요약:

2903999090 방향탄화수소할로겐대파생물부가가치세: 17.0% 세금환급률: 9.0% 감독관리조건: 최혜국대우관세 없음: 5.5% 일반관세: 30.0%

2-Bromo-9,10-di(naphthalen-1-yl)anthracene 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| TRC | B997453-50mg |

2-Bromo-9,10-di(naphthalen-1-yl)anthracene |

929031-39-0 | 50mg |

$ 184.00 | 2023-04-18 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1269390-1g |

2-Bromo-9,10-di(1-naphthyl)anthracene |

929031-39-0 | 98% | 1g |

¥5486.00 | 2024-04-25 | |

| abcr | AB505934-1g |

2-Bromo-9,10-di(1-naphthyl)anthracene; . |

929031-39-0 | 1g |

€341.60 | 2025-02-09 | ||

| Alichem | A219005599-1g |

2-Bromo-9,10-di(naphthalen-1-yl)anthracene |

929031-39-0 | 95% | 1g |

$779.00 | 2023-08-31 | |

| Cooke Chemical | BD8377047-1g |

2-Bromo-9,10-di(naphthalen-1-yl)anthracene |

929031-39-0 | 98% | 1g |

RMB 3588.00 | 2025-02-21 | |

| Alichem | A219005599-250mg |

2-Bromo-9,10-di(naphthalen-1-yl)anthracene |

929031-39-0 | 95% | 250mg |

$318.24 | 2023-08-31 | |

| eNovation Chemicals LLC | D776030-1g |

2-Bromo-9,10-di(1-naphthyl)anthracene |

929031-39-0 | 95% | 1g |

$715 | 2025-02-21 | |

| eNovation Chemicals LLC | D776030-1g |

2-Bromo-9,10-di(1-naphthyl)anthracene |

929031-39-0 | 95% | 1g |

$715 | 2025-02-25 | |

| eNovation Chemicals LLC | D776030-1g |

2-Bromo-9,10-di(1-naphthyl)anthracene |

929031-39-0 | 95% | 1g |

$715 | 2024-07-20 | |

| abcr | AB505934-1 g |

2-Bromo-9,10-di(1-naphthyl)anthracene; . |

929031-39-0 | 1g |

€395.80 | 2023-06-15 |

2-Bromo-9,10-di(naphthalen-1-yl)anthracene 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Acetic acid , Potassium iodide , Sodium dihydrogen phosphate monohydrate Solvents: Water ; 3 h, reflux

참조

합성회로 2

반응 조건

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C

1.2 -78 °C; 12 h, rt

1.3 Reagents: Water

1.4 Reagents: Potassium iodide , Sodium hypophosphite

1.5 Solvents: Acetic acid ; 1 h, 120 °C; 120 °C → rt

1.6 Reagents: Water

1.2 -78 °C; 12 h, rt

1.3 Reagents: Water

1.4 Reagents: Potassium iodide , Sodium hypophosphite

1.5 Solvents: Acetic acid ; 1 h, 120 °C; 120 °C → rt

1.6 Reagents: Water

참조

- Heterocyclic compound and organic light-emitting device including the same, United States, , ,

합성회로 3

반응 조건

1.1 Solvents: Tetrahydrofuran ; 12 h, 20 °C

1.2 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 3 h, reflux

1.2 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 3 h, reflux

참조

- Organic electronic element containing light efficiency improving layer and electronic device containing it, Korea, , ,

합성회로 4

반응 조건

1.1 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 2 h, reflux

참조

- Organic compound and organic light emitting device using the same, United States, , ,

합성회로 5

반응 조건

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; rt → -78 °C; -78 °C; 1.5 h, -78 °C

1.2 Solvents: Tetrahydrofuran ; -78 °C; 10 min, -78 °C; 1 d, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.4 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 3 h, reflux

1.2 Solvents: Tetrahydrofuran ; -78 °C; 10 min, -78 °C; 1 d, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.4 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 3 h, reflux

참조

- Luminescent compounds and organic electroluminescent device, Korea, , ,

합성회로 6

반응 조건

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C

1.2 -78 °C; 12 h, rt

1.3 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 1 h, 120 °C

1.2 -78 °C; 12 h, rt

1.3 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 1 h, 120 °C

참조

- Condensed compound and organic light-emitting diode including the same, United States, , ,

합성회로 7

반응 조건

1.1 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 2 h, reflux

참조

- Polycyclic organic compounds and organic light-emitting devices using them, United States, , ,

합성회로 8

반응 조건

1.1 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 2 h, 80 - 90 °C

참조

- Anthracene derivatives as organic electroluminescent device materials, Korea, , ,

합성회로 9

반응 조건

1.1 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 3 h, reflux

참조

- Heterocyclic compound containing nitrogen for an organic electronic device, Korea, , ,

합성회로 10

반응 조건

1.1 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 3 h, heated

참조

- Preparation of anthracene derivatives for organic electronic device, World Intellectual Property Organization, , ,

합성회로 11

반응 조건

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 2 h, -78 °C

1.2 30 min, -78 °C; -78 °C → rt; 3 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.4 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 2 h, reflux

1.2 30 min, -78 °C; -78 °C → rt; 3 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.4 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 2 h, reflux

참조

- Novel condensed aromatic compounds for organic light-emitting devices, United States, , ,

합성회로 12

반응 조건

1.1 Reagents: Acetic acid , Potassium iodide , Sodium hypophosphite Solvents: Water ; 3 h, reflux

참조

- Preparation of imidazole derivatives as organic electroluminescent materials, Korea, , ,

합성회로 13

반응 조건

1.1 Reagents: Potassium iodide , Sodium hypophosphite Solvents: Acetic acid ; 3 h, reflux

참조

- Preparation of heteroaryl compounds for organic light-emitting device, Korea, , ,

합성회로 14

반응 조건

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 15 min, -78 °C

1.2 -78 °C → rt; 1 h, rt

1.3 Reagents: Water

1.4 Reagents: Sodium hypophosphite Solvents: Acetic acid ; 1 - 2 h, reflux; cooled

1.2 -78 °C → rt; 1 h, rt

1.3 Reagents: Water

1.4 Reagents: Sodium hypophosphite Solvents: Acetic acid ; 1 - 2 h, reflux; cooled

참조

- Preparation of naphthocarbazole derivative and its application in organic electroluminescent device, China, , ,

2-Bromo-9,10-di(naphthalen-1-yl)anthracene Raw materials

- 1-Naphthylboronic acid

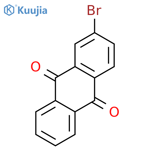

- 9,10-Anthracenedione, 2-bromo-4a,9a-dihydro-

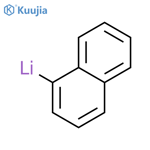

- Lithium, 1-naphthalenyl-

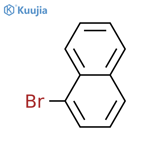

- 1-Bromonaphthalene

- 2-Bromoanthraquinone

- 2-bromo-9,10-di-naphthalen-1-yl-9,10-dihydro-anthracene-9,10-diol

2-Bromo-9,10-di(naphthalen-1-yl)anthracene Preparation Products

2-Bromo-9,10-di(naphthalen-1-yl)anthracene 관련 문헌

-

R. Scott Martin,Andrew J. Gawron,Fiona B. Regan,Eithne Dempsey,Susan M. Lunte Analyst, 2001,126, 277-280

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

-

Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

929031-39-0 (2-Bromo-9,10-di(naphthalen-1-yl)anthracene) 관련 제품

- 936850-12-3(Tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate)

- 324065-65-8(4-(4-bromophenyl)-2-2-(propan-2-ylidene)hydrazin-1-yl-1,3-thiazole)

- 2228219-30-3(2-(7-chloroquinolin-8-yl)-3,3-difluoropropan-1-amine)

- 2166929-47-9((3,5-difluoropyridin-4-yl)methanesulfonamide)

- 1895629-62-5(3-(Aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one)

- 1189652-54-7(Citalopram-d6 N-Oxide)

- 867034-96-6(1H-Pyrrolo[2,3-c]pyridine-2-carbaldehyde)

- 2234308-26-8(Methyl 2,2,4,4-Tetramethylcyclohexanecarboxylate)

- 1806351-29-0(1-(2-Bromo-3-ethylphenyl)-3-chloropropan-2-one)

- 866342-81-6(2-3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-ethoxyphenyl)acetamide)

추천 공급업체

Amadis Chemical Company Limited

(CAS:929031-39-0)2-Bromo-9,10-di(naphthalen-1-yl)anthracene

순결:99%

재다:1g

가격 ($):539.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:929031-39-0)2-Bromo-9,10-di-1-naphthalenylanthracene

순결:98%

재다:Company Customization

가격 ($):문의